5-Benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one
Description
5-Benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted with a benzylidene group at position 5, a phenethyl group at position 3, and a thioxo group at position 2. This compound belongs to a class of molecules extensively studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The benzylidene moiety introduces conjugation into the system, enhancing electronic delocalization and influencing intermolecular interactions such as hydrogen bonding and π-stacking . Crystallographic studies of analogous compounds reveal deviations from planarity in the thiazolidinone ring, which may impact molecular packing and stability .
Properties
Molecular Formula |
C18H15NOS2 |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15NOS2/c20-17-16(13-15-9-5-2-6-10-15)22-18(21)19(17)12-11-14-7-3-1-4-8-14/h1-10,13H,11-12H2/b16-13- |
InChI Key |
OXUMWMCJBWOBKY-SSZFMOIBSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one typically involves the condensation of thiazolidin-4-one derivatives with benzaldehyde derivatives under basic conditions . A common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature or under reflux conditions to achieve the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides in solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinones, and various substituted derivatives .
Scientific Research Applications
5-Benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., thioxo at position 2) enhance electrophilicity, while bulky groups (e.g., phenethyl) reduce crystallinity compared to phenyl derivatives .
- Conformational Flexibility: The thiazolidinone ring’s planarity varies with substituents. For example, methylbenzylidene derivatives exhibit near-planar geometries, whereas phenylimino analogs show U-shaped distortions .
Key Observations :
- Catalyst Choice: Piperidine in ethanol facilitates higher yields (81%) for morpholinoimino derivatives, whereas aqueous K₂CO₃ is used for simpler thioxo analogs .
- Solvent Effects: Ethanol and methanol are preferred for recrystallization to achieve high-purity crystals suitable for X-ray diffraction .
Key Observations :
- Antimicrobial Activity: Cationic substituents (e.g., diethylaminoethyl) improve interactions with bacterial membranes .
- Cytotoxicity: Conjugated systems (e.g., benzylidene-phenylimino) exhibit enhanced activity against cancer cells due to intercalation or redox cycling .
Biological Activity
5-Benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of oncology and dermatology. This article explores its biological activity, focusing on its anticancer properties, tyrosinase inhibition, and antioxidant effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
5-Benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one belongs to the thiazolidinone family, characterized by a thiazole ring and a thione functional group. Its unique substitution pattern contributes to its distinct biological activities. The compound can be synthesized through various methods, including condensation reactions involving substituted benzaldehydes and thiazolidinone derivatives.
Anticancer Activity
Recent studies have highlighted the potential of 5-benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one as an anticancer agent. In vitro assays have demonstrated its efficacy against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 0.31 | Induces apoptosis via caspase activation |
| MDA-MB-231 (Breast) | 0.30 | Cell cycle arrest in G2/M phase |
| AGS (Gastric Cancer) | 1.63 | DNA damage induction and topoisomerase II inhibition |
The compound's anticancer effects are attributed to its ability to induce apoptosis and modulate the expression of key proteins involved in the cell cycle and DNA damage response pathways . Additionally, it has shown tumor specificity with minimal effects on normal fibroblasts, making it a promising candidate for targeted cancer therapy .
Tyrosinase Inhibition and Anti-Melanogenic Effects
5-Benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one exhibits significant inhibitory activity against mushroom tyrosinase, an enzyme critical in melanin biosynthesis. This property makes it a potential treatment for hyperpigmentation disorders:
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| 5-Benzylidene... | 6.18 | Four times stronger than kojic acid |
| Analog 3 | 1.03 | More potent than standard inhibitors |
Studies have demonstrated that this compound can effectively reduce melanin production in B16F10 murine melanoma cells by inhibiting intracellular tyrosinase activity . The anti-melanogenic effects are complemented by strong antioxidant properties, which help mitigate oxidative stress associated with skin pigmentation disorders.
Antioxidant Activity
The antioxidant capacity of 5-benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one has been evaluated through various assays measuring reactive oxygen species (ROS) scavenging abilities:
| Assay Type | Result |
|---|---|
| DPPH Scavenging | High activity |
| ABTS Assay | Comparable to ascorbic acid |
These findings suggest that the compound not only inhibits tyrosinase but also protects against oxidative damage, which is crucial for maintaining skin health and preventing photoaging .
Case Studies
Several case studies have explored the therapeutic potential of thiazolidinone derivatives, including 5-benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one:
- Study on Breast Cancer Cell Lines : A study published in Pharmaceutical Research demonstrated that this compound significantly inhibited the growth of MCF7 and MDA-MB-231 cells, inducing apoptosis through both intrinsic and extrinsic pathways .
- Tyrosinase Inhibition in Skin Models : Research conducted on B16F10 cells indicated that treatment with this compound resulted in a marked decrease in melanin production, supporting its use as an anti-hyperpigmentation agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one and its derivatives?
- Methodology : Synthesis typically involves multi-step condensation reactions. For example, the thiazolidinone core is formed via cyclization of a thiosemicarbazide precursor with chloroacetic acid under acidic conditions (e.g., acetic acid/DMF mixture) . Substituents like benzylidene groups are introduced via Knoevenagel condensation using aldehydes (e.g., fluorobenzaldehyde or trimethoxybenzaldehyde) in the presence of catalysts like piperidine or pyridine . Solvents such as ethanol or DMF are critical for optimizing reaction efficiency. Purification is achieved via recrystallization (e.g., DMF-acetic acid) or chromatography (TLC/HPLC) .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., Z-configuration of the benzylidene group) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves absolute configuration and crystal packing, as demonstrated in structurally similar thiazolidinones .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
Q. What are common biological assays used to evaluate this compound’s activity?
- Methodology :
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
- Anticancer : Cell viability assays (e.g., MTT) on cancer cell lines, with IC₅₀ calculations .
- Anti-inflammatory : COX-1/COX-2 inhibition assays or LPS-induced cytokine suppression in macrophages .
- Antioxidant : DPPH radical scavenging or FRAP assays .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing thiazolidinone derivatives?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol reduces side reactions .
- Catalyst screening : Acidic catalysts (e.g., acetic acid) improve cyclization, whereas bases (e.g., piperidine) facilitate condensation .
- Temperature control : Reflux conditions (e.g., 80–100°C) promote complete reaction while avoiding decomposition .
- By-product monitoring : Use TLC/HPLC to track reaction progress and adjust stoichiometry .
Q. How can contradictions in reported biological activity data be resolved?
- Methodology :
- Purity verification : Ensure >95% purity via HPLC and elemental analysis to exclude impurities affecting bioactivity .
- Assay standardization : Replicate studies under consistent conditions (e.g., cell line passage number, serum concentration) .
- Mechanistic studies : Use molecular docking to validate target interactions (e.g., binding to COX-2 or tubulin) and confirm structure-activity relationships (SAR) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Software like AutoDock Vina models binding affinity to targets (e.g., EGFR or tubulin) using crystal structures from the PDB .
- MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over nanosecond timescales .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity to guide derivative design .
Q. How can derivatives be designed to improve pharmacokinetics (e.g., solubility, bioavailability)?
- Methodology :
- Structural modifications : Introduce hydrophilic groups (e.g., -OH, -COOH) at the phenethyl or benzylidene positions to enhance solubility .
- Prodrug strategies : Mask thiol or ketone groups with ester linkages for controlled release .
- LogP optimization : Adjust alkyl chain length (e.g., pentyl vs. propyl) to balance membrane permeability and aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
